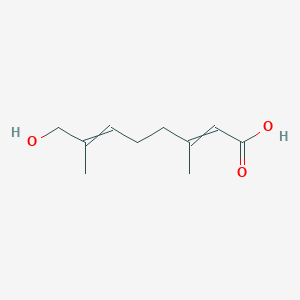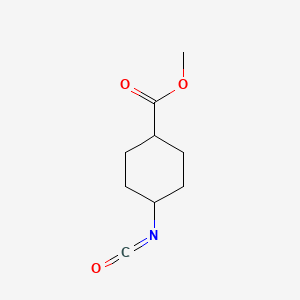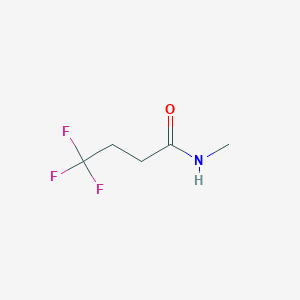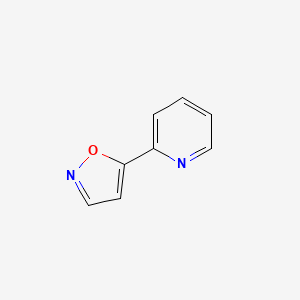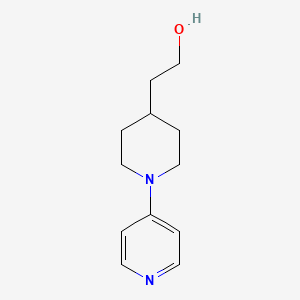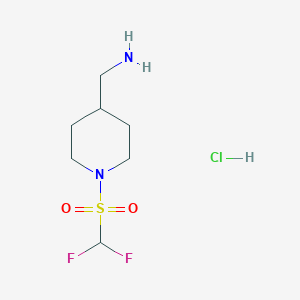
(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride
説明
“(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride” is a chemical compound with the CAS No. 1311317-54-0. It is offered by various chemical suppliers for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C7H15ClF2N2O2S and its molecular weight is 264.72 g/mol . For a detailed molecular structure, it’s recommended to refer to the manufacturer’s documents or use a molecular visualization tool.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density . For a detailed analysis of its physical and chemical properties, it’s recommended to refer to the manufacturer’s documents or consult with a chemist.科学的研究の応用
Environmental Degradation and Fate
PFAS, including compounds with similar structures to "(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride," are of significant interest due to their environmental persistence and potential for bioaccumulation. Studies have explored microbial degradation as a mechanism to mitigate the environmental impact of PFAS. For example, Liu and Avendaño (2013) reviewed microbial degradation pathways of polyfluoroalkyl chemicals, highlighting the environmental fate and effects of these precursors and their transformation into perfluoroalkyl acids (PFAs) through microbial action (Liu & Avendaño, 2013).
Health Impacts
The health effects of PFAS and related compounds have been a major area of concern. Studies have assessed the immunotoxicity, developmental toxicity, and systemic effects of exposure to PFAS. For instance, DeWitt et al. (2009) discussed the immunotoxic effects of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), indicating potential human health risks based on in vivo and in vitro evidence (DeWitt et al., 2009).
Analytical Techniques and Monitoring
Advancements in analytical methods have facilitated the detection and quantification of PFAS in environmental samples, enabling more comprehensive monitoring and risk assessment. Munoz et al. (2019) reviewed the analysis of emerging fluoroalkylether substances, including novel analytical approaches for detecting PFAS alternatives in the environment and biomonitoring samples (Munoz et al., 2019).
Removal Techniques
Research has also focused on developing effective removal techniques for PFAS from water and wastewater. Du et al. (2014) provided insights into the adsorption behavior of perfluorinated compounds, discussing various adsorbents and mechanisms critical for designing treatment processes to mitigate PFAS contamination (Du et al., 2014).
特性
IUPAC Name |
[1-(difluoromethylsulfonyl)piperidin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2O2S.ClH/c8-7(9)14(12,13)11-3-1-6(5-10)2-4-11;/h6-7H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDWNRFQQJMGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Difluoromethanesulfonylpiperidin-4-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



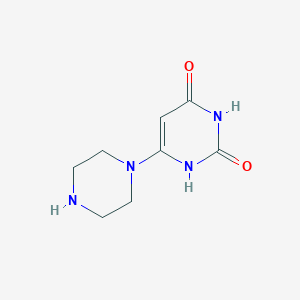
![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)
![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)
![Methyl 4-[methoxy(methyl)carbamoyl]benzoate](/img/structure/B1422810.png)
